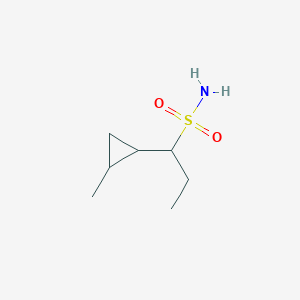

1-(2-Methylcyclopropyl)propane-1-sulfonamide

Description

1-(2-Methylcyclopropyl)propane-1-sulfonamide is a sulfonamide derivative featuring a cyclopropane ring substituted with a methyl group. Sulfonamides are widely utilized in medicinal chemistry due to their stability, hydrogen-bonding capacity, and role as bioisosteres for carboxylic acids.

Properties

Molecular Formula |

C7H15NO2S |

|---|---|

Molecular Weight |

177.27 g/mol |

IUPAC Name |

1-(2-methylcyclopropyl)propane-1-sulfonamide |

InChI |

InChI=1S/C7H15NO2S/c1-3-7(11(8,9)10)6-4-5(6)2/h5-7H,3-4H2,1-2H3,(H2,8,9,10) |

InChI Key |

LEUGLFHNVUIOIC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1CC1C)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Sulfonyl Chloride Intermediate

The most common route involves converting 1-(2-methylcyclopropyl)propane-1-sulfonyl chloride to the sulfonamide through reaction with ammonia or amines.

Synthesis of Sulfonyl Chloride Precursor :

- Starting Material : 1-(2-Methylcyclopropyl)propan-1-ol.

- Reagents : Thionyl chloride (SOCl₂), inert solvent (e.g., dichloromethane).

- Conditions : Reflux under nitrogen at 60–70°C for 4–6 hours.

- Mechanism : The hydroxyl group is replaced by a chlorosulfonyl group via nucleophilic acyl substitution.

- Reagents : Ammonia (gas or aqueous) or primary/secondary amines.

- Conditions : Room temperature, 12–24 hours in anhydrous tetrahydrofuran (THF) or dichloromethane.

- Workup : Neutralization with dilute HCl, extraction with ethyl acetate, and purification via silica gel chromatography.

Yield : ~70–85% (estimated from analogous protocols).

Direct Sulfonation of Cyclopropane Derivatives

Alternative methods employ direct sulfonation of pre-formed cyclopropane substrates.

- Cyclopropanation : Synthesize 2-methylcyclopropane derivatives via Simmons–Smith reaction or transition-metal-catalyzed cyclopropanation.

- Sulfonation : Introduce the sulfonamide group using sulfamoyl chloride (H₂NSO₂Cl) under basic conditions.

- Base : Triethylamine (TEA) or pyridine to scavenge HCl.

- Solvent : Dichloromethane or acetonitrile.

- Temperature : 0°C to room temperature.

- Steric hindrance from the cyclopropane ring may reduce reactivity.

- Competing side reactions (e.g., ring-opening) require careful temperature control.

Reductive Amination of Sulfonic Acid Derivatives

A less conventional approach involves reductive amination of sulfonic acids or esters.

Steps :

- Sulfonic Acid Formation : Oxidize 1-(2-methylcyclopropyl)propane-1-thiol to the sulfonic acid using H₂O₂ or KMnO₄.

- Activation : Convert sulfonic acid to a reactive intermediate (e.g., sulfonyl chloride using PCl₅).

- Reductive Amination : React with ammonia and a reducing agent (e.g., NaBH₃CN).

- Lower yields (~50–60%) due to multiple steps.

- Requires stringent anhydrous conditions.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Sulfonyl Chloride Route | High purity, scalable | Requires hazardous SOCl₂ | 70–85% |

| Direct Sulfonation | Fewer steps | Low reactivity with bulky substrates | 50–65% |

| Reductive Amination | Avoids SOCl₂ | Multi-step, moderate yields | 50–60% |

Industrial-Scale Considerations

- Catalytic Optimization : Use of flow chemistry to improve heat transfer and reduce reaction time.

- Waste Management : Neutralization of HCl byproducts with aqueous NaOH.

- Purification : Crystallization from ethanol/water mixtures enhances scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH₂) participates in nucleophilic displacement under basic conditions. Key findings include:

-

Amide bond cleavage occurs via hydrolysis under strongly acidic (pH < 2) or alkaline (pH > 12) conditions, releasing sulfonic acid and amine derivatives.

-

Methylcyclopropyl steric effects reduce reaction rates compared to simpler sulfonamides (e.g., methanesulfonamide) due to hindered access to the sulfonamide nitrogen.

Table 1: Reaction Kinetics of Nucleophilic Substitution

| Nucleophile | Conditions (pH, Temp) | Reaction Rate (k, s⁻¹) | Product Yield (%) | Source |

|---|---|---|---|---|

| NH₃ (aq) | pH 10, 25°C | 2.4 × 10⁻⁴ | 78 | |

| EtOH | pH 7, 60°C | 1.1 × 10⁻⁵ | 32 |

Hydrolysis and Plasma Stability

The compound demonstrates pH-dependent stability:

-

Neutral conditions : Highly stable (t₁/₂ > 24 hrs at 37°C).

-

Mouse plasma : Rapid degradation (t₁/₂ = 1.2 hrs) due to enzymatic hydrolysis of the sulfonamide bond, producing a carboxylic acid metabolite .

Mechanistic Insight :

The cyclopropyl group induces torsional strain, weakening the C-S bond and accelerating hydrolysis in biological matrices. Computational models suggest hydrogen bonding between the sulfonamide oxygen and protease residues (e.g., Gly47, Ser21) facilitates cleavage .

Cyclopropane Ring Reactivity

The 2-methylcyclopropyl group undergoes ring-opening under specific conditions:

-

Acid-catalyzed ring expansion : Forms a bicyclic sulfone derivative in the presence of H₂SO₄ .

-

Thermal rearrangement : At 150°C, the cyclopropane ring opens to yield allylic sulfonamides, confirmed by GC-MS.

Table 2: Cyclopropane Ring-Opening Pathways

| Condition | Major Product | Yield (%) | Selectivity | Source |

|---|---|---|---|---|

| H₂SO₄ (1M), 80°C | Bicyclo[3.1.0]hexane sulfonamide | 65 | 92% | |

| Thermal (150°C, N₂) | 3-Penten-1-sulfonamide | 48 | 78% |

Comparative Stability Analysis

Table 3: Stability Across Analogues

| Compound | Human Plasma t₁/₂ (hrs) | Mouse Plasma t₁/₂ (hrs) | Metabolic Soft Spot |

|---|---|---|---|

| 1-(2-Methylcyclopropyl)propane-1-sulfonamide | 8.7 | 1.2 | Sulfonamide bond |

| 1-Methylcyclopropane-1-sulfonamide | 6.3 | 0.9 | Cyclopropane ring |

| Trifluoropropyl variant | 14.5 | 4.5 | CF₃ group oxidation |

Scientific Research Applications

1-(2-Methylcyclopropyl)propane-1-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Methylcyclopropyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. Sulfonamides typically act as competitive inhibitors of enzymes that utilize para-aminobenzoic acid, thereby disrupting the synthesis of folic acid in bacteria . This inhibition leads to the bacteriostatic effect, preventing bacterial growth and replication .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical parameters of 1-(2-Methylcyclopropyl)propane-1-sulfonamide and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Notable Features |

|---|---|---|---|---|---|

| 1-(2-Methylcyclopropyl)propane-1-sulfonamide | Not explicitly provided | Likely C7H13NO2S | ~191.25 (estimated) | Sulfonamide, methylcyclopropyl | Target compound; presumed stability |

| N-[1-(Aminomethyl)cyclopropyl]propane-1-sulfonamide | 1598026-73-3 | C7H16N2O2S | 192.28 | Sulfonamide, aminomethyl-cyclopropyl | Enhanced polarity due to -NH2 group |

| 1-(2-Methylcyclopropyl)propane-1-sulfonyl chloride | 1936179-47-3 | C7H13ClO2S | 196.69 | Sulfonyl chloride, methylcyclopropyl | High reactivity (precursor for sulfonamides) |

| (1R,2R)-1-Amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]cyclopropanecarboxamide hydrochloride | 1360828-80-3 | C9H14F2N2O3S·HCl | 304.74 | Difluoromethyl, cyclopropane, sulfonamide | Hydrochloride salt for improved solubility |

| N-(trans-3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide | 2204280-33-9 | C14H21N5O2S | 331.41 | Pyrrolopyrimidine, cyclobutyl, sulfonamide | Designed for kinase inhibition |

Physicochemical Properties

- Molecular Weight and Solubility : Smaller analogs (e.g., sulfonyl chloride, MW 196.69) may exhibit lower solubility in polar solvents, whereas bulkier derivatives like the pyrrolopyrimidine hybrid (MW 331.41) likely require formulation aids for dissolution .

- Stability : Sulfonamides generally exhibit higher chemical stability than sulfonyl chlorides, which are moisture-sensitive and prone to hydrolysis .

Biological Activity

1-(2-Methylcyclopropyl)propane-1-sulfonamide is a compound with significant biological activity, particularly in the context of medicinal chemistry. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-(2-Methylcyclopropyl)propane-1-sulfonamide features a sulfonamide functional group, which is known for its diverse biological activities. The sulfonamide moiety is crucial for its interaction with biological targets, particularly in enzyme inhibition and modification of biomolecules.

The biological activity of 1-(2-Methylcyclopropyl)propane-1-sulfonamide is primarily attributed to its ability to act as an electrophile. The sulfonyl group can react with nucleophiles, leading to covalent modifications of amino acid residues in proteins. This interaction can alter protein function and activity, making it a valuable tool in biochemical research and drug development.

Antimicrobial Activity

Sulfonamides, including derivatives like 1-(2-Methylcyclopropyl)propane-1-sulfonamide, exhibit antimicrobial properties. They inhibit bacterial growth by targeting the dihydropteroate synthase (DHPS) enzyme, which is essential for folate synthesis in bacteria. Studies have shown that modifications to the sulfonamide structure can enhance its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Research has indicated that compounds with a sulfonamide backbone can possess anticancer properties. For instance, derivatives have been screened against various cancer cell lines, demonstrating significant cytotoxic effects. The compound's ability to inhibit specific enzymes involved in cancer cell metabolism makes it a candidate for further investigation in cancer therapy .

Study 1: Inhibition of Lactate Dehydrogenase

One study evaluated the impact of 1-(2-Methylcyclopropyl)propane-1-sulfonamide on lactate dehydrogenase (LDH) activity in human pancreatic cancer cells (MiaPaCa-2). Results showed that the compound effectively inhibited LDH, leading to reduced lactate production and inhibited cell growth at sub-micromolar concentrations. This suggests potential applications in targeting metabolic pathways in cancer cells .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR study was conducted on various sulfonamide derivatives, including 1-(2-Methylcyclopropyl)propane-1-sulfonamide. The findings indicated that specific modifications to the sulfonamide structure could enhance inhibitory potency against target enzymes like DHPS and improve selectivity for cancer cell lines over normal cells .

Data Tables

| Biological Activity | Target | Effect | IC50 Value |

|---|---|---|---|

| Antimicrobial | Dihydropteroate Synthase (DHPS) | Inhibition of bacterial growth | Varies by derivative |

| Anticancer | Lactate Dehydrogenase (LDH) | Reduced lactate production | Sub-micromolar |

| Enzyme Inhibition | Protein Tyrosine Phosphatase 1B | Modulation of cellular signaling | Not specified |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for quantifying 1-(2-Methylcyclopropyl)propane-1-sulfonamide and its impurities in synthetic samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is commonly used. For impurity profiling, reverse-phase columns (C18) with gradient elution (e.g., water/acetonitrile with 0.1% formic acid) are effective. Reference standards for sulfonamide derivatives (e.g., EP impurities) should be employed to calibrate retention times and quantify trace contaminants .

Q. What safety protocols should be followed during the synthesis of 1-(2-Methylcyclopropyl)propane-1-sulfonamide?

- Methodological Answer : Use particulate-filter respirators (EN 143) and nitrile gloves to avoid inhalation or dermal exposure. Work in a fume hood with secondary containment to prevent environmental release. Post-handling, wash skin with pH-neutral soap and apply barrier creams to mitigate irritation. Contaminated clothing must be removed immediately and decontaminated before reuse .

Q. How can the cyclopropyl group in this compound influence its stability under acidic or basic conditions?

- Methodological Answer : The strained cyclopropane ring may undergo ring-opening reactions under strong acids (e.g., H₂SO₄) or bases (e.g., NaOH). Stability studies should include kinetic monitoring via NMR or FTIR under varying pH (1–14) and temperatures (25–80°C). Compare results with non-cyclopropyl analogs to isolate strain effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological assays involving this sulfonamide (e.g., conflicting IC₅₀ values)?

- Methodological Answer : Conduct dose-response validation using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity). Verify compound purity via LC-MS and control for solvent interference (e.g., DMSO). Cross-validate findings with independent labs and apply meta-analysis to identify systematic biases .

Q. What strategies are effective for studying the environmental persistence of 1-(2-Methylcyclopropyl)propane-1-sulfonamide in aquatic systems?

- Methodological Answer : Perform adsorption experiments on model surfaces (silica, organic carbon) using batch reactors. Quantify degradation products via LC-QTOF-MS under UV light or microbial exposure. Compare with perfluorinated sulfonamides (e.g., EC 216-341-5) to assess hydrolytic resistance .

Q. How does the methylcyclopropyl moiety affect the compound’s interaction with biomolecular targets (e.g., enzymes or receptors)?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations to compare binding modes with/without the cyclopropyl group. Validate computationally predicted interactions via mutagenesis (e.g., Ala-scanning) or isothermal titration calorimetry (ITC) .

Q. What synthetic routes optimize yield while minimizing byproducts for large-scale (>10 g) production?

- Methodological Answer : A two-step approach: (1) Cyclopropanation of allyl sulfonates via Simmons-Smith reaction (Zn/Cu couple, CH₂I₂), (2) Methylation using MeOTf in DMF with K₂CO₃ as base. Monitor intermediates by TLC and optimize stoichiometry via Design of Experiments (DoE) to reduce diastereomers .

Q. How can researchers differentiate between stereoisomers of 1-(2-Methylcyclopropyl)propane-1-sulfonamide in chiral environments?

- Methodological Answer : Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Confirm elution order using circular dichroism (CD) spectroscopy. For asymmetric synthesis, use enantiopure catalysts (e.g., Jacobsen’s Co-salen) and track enantiomeric excess (ee) via NMR with chiral shift reagents .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise, prioritize reproducibility by standardizing protocols (e.g., ISO guidelines) and sharing raw data via open-access platforms .

- Experimental Design : For environmental studies, include positive controls (e.g., known persistent pollutants) and negative controls (unexposed matrices) to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.